N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea -

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea

Catalog Number: EVT-4559950
CAS Number:
Molecular Formula: C19H20N4O4
Molecular Weight: 368.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea is a small-molecule compound identified through virtual screening for its potential to inhibit HIV-1 replication. It belongs to the class of heteroaryl urea derivatives and is specifically classified as a 1,2,4-oxadiazole derivative. The compound's primary role in scientific research is as a probe for studying the biological role of the HIV-1 matrix (MA) protein and for its potential development as a new class of anti-HIV-1 therapeutics.

Mechanism of Action

N-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea exhibits antiviral activity by directly interacting with the HIV-1 matrix (MA) protein. It binds to the highly conserved phosphatidylinositol (4,5)-bisphosphate [PI(4,5)P2] binding pocket of MA, competing with PI(4,5)P2 for binding. This interaction disrupts the normal function of MA, which is crucial for HIV-1 assembly and budding. Mutations within the PI(4,5)P2 binding site of MA reduce the antiviral effect of the compound, confirming its specific mode of action.

Applications

The primary application of N-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea is in HIV-1 research. Its ability to inhibit HIV-1 replication by targeting the MA protein makes it a valuable tool for:

  • Investigating the biological role of MA: The compound can be used to probe the various functions of MA in the HIV-1 life cycle, including its role in viral assembly, budding, and interactions with host cell factors.
  • Developing new anti-HIV-1 therapeutics: The compound serves as a lead compound for further optimization and development of new antiviral drugs that target the PI(4,5)P2 binding site of MA. This is particularly important as the compound displays broad neutralizing activity against various group M HIV-1 isolates, suggesting potential for broad-spectrum antiviral therapy.

-(2-Methylpropyl)-1-{3-[5-(5-Oxopyrrolidin-3-yl)-1,2,4-oxadiazol-3-yl]phenyl}urea []

Compound Description: This compound is a peptidomimetic identified as a potential inhibitor of deoxycytidine triphosphate deaminase (dCTP deaminase) in Campylobacter concisus. [] This enzyme is involved in the pyrimidine synthesis pathway, making it a potential therapeutic target for combating Campylobacter infections. [] Physiology-based pharmacokinetics simulations suggest potential for human use with predictable dosing parameters. []

-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-piperazinyl)-N-(4-methylphenyl)acetamide []

Compound Description: This compound exhibits antiviral activity against HIV-1 by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding pocket of the HIV-1 matrix (MA) protein. [] It competes with PI(4,5)P2 for MA binding, ultimately hindering virus production. [] The compound shows broad neutralizing activity against HIV-1 group M isolates with IC50 values ranging from 7.5 to 15.6 µM. []

-(2-Ethoxyphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole []

Compound Description: This compound demonstrates antiviral activity against HIV-1, also targeting the PI(4,5)P2 binding pocket of the HIV-1 matrix (MA) protein. []

Properties

Product Name

N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea

IUPAC Name

1-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)urea

Molecular Formula

C19H20N4O4

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C19H20N4O4/c1-12-4-7-14(8-5-12)21-19(24)20-11-17-22-18(23-27-17)13-6-9-15(25-2)16(10-13)26-3/h4-10H,11H2,1-3H3,(H2,20,21,24)

InChI Key

WELLWDIUWRPWSN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.